molecular formula C31H44N7O19P3S B1234671 feruloyl-coenzyme A

feruloyl-coenzyme A

Cat. No.: B1234671
M. Wt: 943.7 g/mol
InChI Key: GBXZVJQQDAJGSO-ZKWXKOEWSA-N
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Description

Molecular Identity and Structural Characteristics of Feruloyl-CoA

Feruloyl-coenzyme A (feruloyl-CoA) is a high-energy thioester derivative of ferulic acid, a hydroxycinnamic acid. Its molecular formula is $$ \text{C}{31}\text{H}{44}\text{N}{7}\text{O}{19}\text{P}_{3}\text{S} $$, with a molecular weight of approximately 943.7 g/mol. The structure comprises two primary components:

  • Ferulic acid moiety : A phenolic compound with a 4-hydroxy-3-methoxycinnamoyl backbone.
  • Coenzyme A (CoA) : A nucleotide-based cofactor featuring an adenine ring, pantothenate group, and phosphopantetheine arm terminating in a reactive sulfhydryl group.

The thioester bond linking ferulic acid to CoA confers metabolic reactivity, enabling participation in condensation and transfer reactions. Key structural features include:

  • Stereochemistry : The trans (E) configuration of the cinnamoyl double bond is critical for enzymatic recognition.
  • Phosphorylation sites : Three phosphate groups in the CoA backbone facilitate interactions with enzymes.

Table 1: Molecular Properties of Feruloyl-CoA

Property Value Source
Molecular formula $$ \text{C}{31}\text{H}{44}\text{N}{7}\text{O}{19}\text{P}_{3}\text{S} $$ PubChem
Molecular weight 943.7 g/mol PubChem
Ionization state Tetraanion (at physiological pH) PubChem
Key functional groups Thioester, methoxy, phenolic

Historical Context: Discovery and Early Research Milestones

Feruloyl-CoA was first identified in the 1970s during investigations into lignin biosynthesis. Key milestones include:

  • 1975 : Characterization of 4-coumarate:CoA ligase (4CL), the enzyme synthesizing feruloyl-CoA from ferulic acid.
  • 1990s : Elucidation of its role in phenylpropanoid pathways, particularly in monolignol and flavonoid biosynthesis.
  • 2008 : Discovery of feruloyl-CoA 6'-hydroxylase (F6'H1) in Arabidopsis thaliana, linking it to coumarin biosynthesis.
  • 2015 : First X-ray crystallographic structure of F6'H1, revealing substrate-binding mechanisms.

Early studies focused on its metabolic centrality in plant cell wall formation, while recent work explores its roles in stress responses and specialized metabolite synthesis.

Role in Global Biochemical Networks: Bridging Primary and Secondary Metabolism

Feruloyl-CoA occupies a critical node in plant metabolism:

Primary Metabolism Connections

  • Shikimate pathway : Provides phenylalanine, the precursor to ferulic acid.
  • Citric acid cycle : CoA is recycled via mitochondrial pathways.

Secondary Metabolism Pathways

  • Lignin Biosynthesis :
    • Feruloyl-CoA is converted to coniferyl alcohol via cinnamoyl-CoA reductase (CCR).
    • Contributes to guaiacyl (G) lignin subunits, enhancing cell wall rigidity.
  • Flavonoid and Stilbene Synthesis :

    • Serves as a starter unit for type III polyketide synthases (e.g., curcumin synthase).
  • Coumarin Production :

    • Substrate for F6'H1, yielding 6'-hydroxyferuloyl-CoA, a precursor to scopoletin.

Table 2: Enzymes Utilizing Feruloyl-CoA in Plant Metabolism

Enzyme Function Pathway Source
4-Coumarate:CoA ligase Activates ferulic acid to feruloyl-CoA Phenylpropanoid
Hydroxycinnamoyltransferase Transfers feruloyl group to shikimate Lignin/flavonoid
Feruloyl-CoA 6'-hydroxylase Hydroxylates feruloyl-CoA at ortho position Coumarin

Properties

Molecular Formula

C31H44N7O19P3S

Molecular Weight

943.7 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enethioate

InChI

InChI=1S/C31H44N7O19P3S/c1-31(2,26(43)29(44)34-9-8-21(40)33-10-11-61-22(41)7-5-17-4-6-18(39)19(12-17)52-3)14-54-60(50,51)57-59(48,49)53-13-20-25(56-58(45,46)47)24(42)30(55-20)38-16-37-23-27(32)35-15-36-28(23)38/h4-7,12,15-16,20,24-26,30,39,42-43H,8-11,13-14H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/b7-5+/t20-,24-,25-,26?,30-/m1/s1

InChI Key

GBXZVJQQDAJGSO-ZKWXKOEWSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC(=C(C=C4)O)OC)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C=C4)O)OC)O

Synonyms

feruloyl-CoA
feruloyl-coenzyme A

Origin of Product

United States

Scientific Research Applications

Biotechnological Applications

Feruloyl-Coenzyme A Synthetases
this compound synthetases play a crucial role in converting ferulic acid into this compound, which is essential for further transformations into valuable products like vanillin and bioplastics. Recent studies have isolated and characterized various synthetases from microbial consortia, highlighting their potential for biotechnological applications in lignin valorization .

Enzymatic Conversions
The enzymatic conversion of lignin-derived ferulic acid into high-value chemicals is an area of active research. For instance, a study identified an alkaline-active this compound synthetase from soil metagenomes that can efficiently convert ferulic acid at high pH levels, making it suitable for industrial applications .

Agricultural Applications

Plant Defense Mechanisms
this compound is involved in the biosynthesis of suberin, a protective barrier in plant cell walls that helps control water flux and restrict pathogen entry. This compound's role in enhancing plant resistance to diseases has been documented through genetic studies on Arabidopsis mutants .

Development of Plant-Incorporated Protectants
Research has shown that this compound transferases contribute to the synthesis of protective compounds in plants. These enzymes are being explored for their potential to enhance crop resistance against pests and diseases, thereby reducing the need for chemical pesticides .

Pharmaceutical Applications

Cosmetic Industry
Ferulic acid, derived from this compound, is recognized for its antioxidant properties and is widely used in cosmetics to protect skin against oxidative stress. The conversion of ferulic acid into various derivatives through enzymatic processes opens new avenues for developing skincare products with enhanced efficacy .

Drug Development
The ability to engineer enzymes that utilize this compound for the production of aromatic aldehydes presents opportunities in drug development. These compounds can serve as precursors for pharmaceuticals with therapeutic properties .

Case Studies

Study Title Findings Applications
Recombinant Expression of Feruloyl-CoA SynthetaseCharacterization of bacterial feruloyl-CoA synthetase with high stability at alkaline pHLignin valorization and bioplastic production
Alkaline Active Feruloyl-CoA SynthetaseIdentified optimal conditions for enzymatic activity; significant potential for industrial useConversion of lignin-derived compounds into valuable chemicals
Arabidopsis Feruloyl-CoA Transferase StudyDemonstrated role in suberin biosynthesis and pathogen resistanceEnhancing crop resilience and developing plant protectants

Comparison with Similar Compounds

Comparison with Similar Compounds and Enzymes

Structural and Functional Analogues in Plant Metabolism

Caffeoyl-CoA and CCoAOMT

Caffeoyl-coenzyme A (caffeoyl-CoA) is a precursor to feruloyl-CoA in lignin biosynthesis. The enzyme caffeoyl-CoA O-methyltransferase (CCoAOMT) methylates caffeoyl-CoA to produce feruloyl-CoA, shifting lignin monomer composition from guaiacyl (G-type) to syringyl (S-type) units . This enzyme family is conserved across species, with 17 CCoAOMT genes identified in Dendrocalamus farinosus compared to 7 in Arabidopsis . Unlike ASFT, which is specific to suberin, CCoAOMT influences lignin heterogeneity and mechanical strength in vascular tissues .

Monolignol Ferulate Conjugates and AsFMT

The feruloyl-CoA monolignol transferase (AsFMT) from Angelica sinensis generates monolignol ferulate conjugates (ML-FAs) by transferring ferulate from feruloyl-CoA to monolignols . Structural studies reveal that AsFMT, another BAHD acyltransferase, has a unique catalytic pocket stabilized by residues like T375 and H278, enabling its application in lignin engineering for improved biomass processing . Unlike ASFT, which links ferulate to aliphatic suberin components, AsFMT modifies lignin’s aromatic backbone .

Feruloyl-CoA Synthetase (FCS) in Bioconversion

Engineered feruloyl-CoA synthetases (e.g., Fcs variants from Streptomyces spp.) exhibit broad substrate specificity, converting phenylpropanoid acids (e.g., cinnamic, 4-methoxycinnamic) into aromatic aldehydes for industrial applications . For example, FcsMAE407R/I481R/K483R shows a 10.58-fold increase in catalytic efficiency for 4-methoxycinnamic acid compared to wild-type enzymes . This contrasts with ASFT’s strict specificity for feruloyl-CoA and v-OHFAs in suberin .

CYP86B1: A Cytochrome P450 Monooxygenase

CYP86B1 oxidizes very-long-chain fatty acids (C22–C24) to produce α,ω-bifunctional aliphatic monomers for suberin . Knockout mutants (cyp86b1) accumulate unsubstituted fatty acids, disrupting suberin’s polymeric linkages . While ASFT handles aromatic components, CYP86B1 focuses on aliphatic elongation and oxidation, highlighting the division of labor in suberin biosynthesis .

BAHD Acyltransferases in Suberin and Cutin

The BAHD family includes AT5G63560, a homolog of ASFT implicated in root suberin, and GPAT5, a glycerol-3-phosphate acyltransferase essential for cutin and suberin aliphatic domains . Unlike ASFT, GPAT5 prefers sn-2 acylation of glycerol, producing 2-monoacylglycerol for polyester assembly .

Comparative Analysis Table

Compound/Enzyme Pathway/Function Substrate Specificity Key Mutant Phenotypes References
Feruloyl-CoA Suberin ferulate esterification ω-OHFAs, fatty alcohols Loss of ferulate in suberin (asft)
Caffeoyl-CoA Lignin biosynthesis CCoAOMT-mediated methylation Altered S/G lignin ratios
AsFMT Lignin modification Monolignols (e.g., coniferyl alcohol) Incorporation of ML-FAs in transgenic plants
CYP86B1 Suberin aliphatic monomer synthesis C22–C24 fatty acids Accumulation of unsubstituted fatty acids
FCS Variants Phenylpropanoid bioconversion Broad (cinnamic acid derivatives) Enhanced aromatic aldehyde production

Research Implications and Controversies

  • Tissue-Specific Redundancy : While ASFT dominates in seeds, other BAHD enzymes (e.g., AT5G63560) may compensate in roots, explaining minimal wax deposition changes in asft root mutants .

Preparation Methods

Sequential Catalysis with Caffeic Acid 3-O-Methyltransferase (COMT) and 4-Coumarate-CoA Ligase (4CL)

The synthesis of radiolabeled feruloyl-CoA involves a two-step enzymatic process starting with caffeic acid. Recombinant Triticum aestivum COMT (TaCOMT) methylates caffeic acid using S-adenosyl-L-methionine (SAM) as the methyl donor, yielding ferulic acid with 70% incorporation of 14C^{14}\text{C}-methyl groups from SAM. Subsequent activation by Nicotiana benthamiana 4CL (Nb4CL1) conjugates ferulic acid to CoA, achieving 68% yield of 14C^{14}\text{C}-feruloyl-CoA.

Reaction Conditions:

  • Step 1 (COMT): 50 mM sodium phosphate buffer (pH 7.1), 100 μM caffeic acid, 2.5 μCi [methyl-14C^{14}\text{C}]-SAM, 10 μg TaCOMT, 25°C, 20 h.

  • Step 2 (4CL): 5 mM MgCl2_2, 2.5 mM ATP, 200 μM CoA, 10 μg Nb4CL1, 25°C, ≥12 h.

Purification: Reverse-phase HPLC (C18 column) with isocratic elution (20% acetonitrile in 50 mM ammonium acetate, pH 5.0). Feruloyl-CoA elutes at 19.0 min.

Substrate Scope and Yield Optimization

Purified hydroxycinnamoyl-CoA thioesters (caffeoyl-CoA, p-coumaroyl-CoA, feruloyl-CoA, sinapoyl-CoA) were synthesized using 400 μM hydroxycinnamic acids and 10 μg Nb4CL1 or Arabidopsis thaliana 4CL5 (At4CL5). Nb4CL1 showed superior activity for ferulic acid (95% conversion in 2 h), while At4CL5 preferred sinapic acid (88% conversion).

Table 1: Substrate Conversion Efficiency of 4CL Isoforms

SubstrateNb4CL1 Conversion (%)At4CL5 Conversion (%)
Caffeic acid7862
p-Coumaric acid8571
Ferulic acid9583
Sinapic acid8288

Engineering Feruloyl-CoA Synthetase (FCS) for Enhanced Catalytic Efficiency

Rational Design of Substrate-Binding Domains

Directed evolution of Streptomyces sp. V-1 FCS targeted five residues (E407, I481, K483) in the substrate-binding pocket. Mutants exhibited altered specificity for phenylpropanoid acids:

  • FcsCIA E407A/K483L: 9.96-fold higher kcat/Kmk_{\text{cat}}/K_m for cinnamic acid.

  • FcsMA E407R/I481R/K483R: 10.58-fold improvement for 4-methoxycinnamic acid.

  • FcsHA E407K/I481K/K483I: 4.25-fold enhancement for 4-hydroxycinnamic acid.

Structural Basis: Molecular dynamics simulations revealed that E407R/K substitutions create alkaline surfaces stabilizing carboxylate groups, while I481R/K enhances hydrophobic interactions with aromatic rings.

Bioconversion to Aromatic Aldehydes

Engineered FCS mutants enabled efficient conversion of CoA thioesters to aldehydes in E. coli:

  • Vanillin Productivity: 8.7 ± 0.2 mM/h using feruloyl-CoA.

  • Protocatechualdehyde: 7.1 ± 0.3 mM/h from caffeoyl-CoA.

Table 2: Catalytic Performance of FCS Mutants

MutantSubstratekcatk_{\text{cat}} (s1^{-1})KmK_m (μM)kcat/Kmk_{\text{cat}}/K_m (μM1^{-1}s1^{-1})
FcsCIA E407A/K483LCinnamic acid4.218.50.227
FcsMA E407R/I481R/K483R4-Methoxycinnamic acid5.112.30.415
FcsFA E407R/I481K/K483RFerulic acid6.89.80.694

Structural Determinants of Substrate Specificity in Feruloyl-CoA 6'-Hydroxylase (F6'H)

Active Site Architecture and Substrate Docking

The crystal structure of Arabidopsis thaliana F6’H1 (PDB: 3SC5) reveals a hydrophobic pocket (2,309 Å3^3) coordinating feruloyl-CoA via:

  • Fe(II)-Binding Motif: His212-Asp214-His273.

  • 2-Oxoglutarate Anchoring: Arg303, Ser305, Tyr220.

  • Substrate Stabilization: π-stacking with Phe309 and hydrogen bonds to Asn237.

Key Mutations Affecting Specificity:

  • Tyr151His: Reduces activity toward feruloyl-CoA by 60%.

  • Val238Ile: Increases steric hindrance for 4-methoxy group, lowering kcatk_{\text{cat}} by 45%.

Comparative Analysis with Ortho-Hydroxylases (C2’H)

Sweet potato C2’H shares 68% sequence identity with F6’H1 but exhibits broader substrate specificity. Structural modeling identified two divergent regions:

  • Subsite I (Tyr151 vs. His147): His147 in C2’H allows accommodation of non-methoxylated substrates like 4-coumaroyl-CoA.

  • Subsite II (Val238 vs. Ile234): Ile234 in C2’H restricts methoxy group positioning, favoring smaller substrates.

Industrial-Scale Production and Challenges

Yield Limitations in Crude Extracts

Early methods using wheat seedling extracts achieved <10% feruloyl-CoA yield due to endogenous thioesterase activity. Recombinant systems bypass this issue, with purified Nb4CL1 increasing yields to 68%.

Cost-Effective Cofactor Regeneration

ATP-dependent 4CL reactions require stoichiometric CoA, raising production costs. Recent advances include:

  • ATP Recycling: Adenylate kinase systems coupled with polyphosphate kinases.

  • Whole-Cell Biocatalysis: Engineered E. coli co-expressing COMT, 4CL, and FCS achieves 85% conversion without exogenous CoA .

Q & A

Q. What methodological approaches are used to detect and quantify feruloyl-coenzyme A in plant tissues?

Feruloyl-CoA can be analyzed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) after depolymerization of suberin via transesterification. This releases ester-linked monomers like ferulate, which are derivatized (e.g., trimethylsilylation) for volatility and detected via characteristic fragmentation patterns . For tissue-specific localization, promoter:YFP fusions (e.g., AT5G41040 promoter:YFP) combined with confocal microscopy are employed to track expression in suberizing cells .

Q. Which experimental models are optimal for studying feruloyl-CoA’s role in suberin biosynthesis?

Arabidopsis thaliana knockout mutants (e.g., asft-1, asft-2) are key models, as they lack the feruloyl-CoA transferase ASFT, enabling researchers to study the impact of ferulate depletion on suberin composition. Recombinant enzyme assays using E. coli-expressed ASFT protein validate transferase activity by incubating feruloyl-CoA with substrates like γ-hydroxyfatty acids or fatty alcohols, followed by GC-MS product analysis . Transmission electron microscopy (TEM) is used to assess lamellar structure integrity in mutants .

Q. How are genes involved in feruloyl-CoA metabolism identified in plant systems?

Transcript co-response analysis identifies co-expressed genes (e.g., GPAT5, CYP86B1) across microarray datasets. For example, AT5G41040 (ASFT) was correlated with suberin-associated genes, and its function was confirmed via RT-PCR in knockout mutants and heterologous expression in E. coli .

Advanced Research Questions

Q. How can contradictions between suberin’s lamellar structure and genetic disruption of ferulate deposition be resolved?

Despite the near-complete loss of ester-linked ferulate in asft mutants, TEM reveals intact lamellar suberin structure, suggesting ferulate is not essential for lamellation. This challenges the model where ferulate cross-links polyaromatic and polyaliphatic domains. Researchers propose alternative structural components (e.g., glycerol or unsubstituted fatty acids) or reassessment of suberin’s aliphatic polyester domain . Comparative analysis of cyp86b1 mutants, which lack very-long-chain α,ω-bifunctional monomers, further highlights compositional plasticity .

Q. What methodologies are used to determine enzyme kinetics of feruloyl-CoA transferases?

Recombinant ASFT is incubated with feruloyl-CoA, ATP, CoASH, and substrates (e.g., 1-hexadecanol). Reactions are quenched, extracted, and analyzed via GC-MS to quantify hexadecyl ferulate ester formation. Kinetic parameters (Km, Vmax) are derived from substrate saturation curves. Negative controls (omitting substrates/enzymes) ensure specificity .

Q. How can feruloyl-CoA synthase (FCS) be engineered for enhanced substrate specificity in bioconversion studies?

Structure-guided mutagenesis targets substrate-binding domains (e.g., residues E407, I481, K483 in Streptomyces FCS). For example, FcsMAE407R/I481R/K483R increases catalytic efficiency for 4-methoxycinnamic acid by 10.58-fold. Molecular dynamics simulations validate interactions (e.g., hydrophobic/alkaline surfaces for methoxy/hydroxyl groups). Engineered E. coli strains expressing mutants achieve high aromatic aldehyde productivity (e.g., 8.7 mM/h vanillin) .

Q. What experimental strategies address the functional redundancy of cytochrome P450s in suberin monomer biosynthesis?

Co-expression studies (e.g., CYP86B1 with GPAT5 under 35S promoters) in non-native tissues (e.g., leaf cutin) confirm enzyme specificity. For instance, CYP86B1 overexpression in Arabidopsis cutin introduces very-long-chain α,ω-HFAs, absent in wild type. Knockout complementation and ectopic expression in heterologous systems (e.g., yeast) further dissect pathway contributions .

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